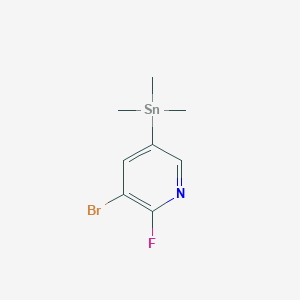

3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine

CAS No.: 697300-74-6

Cat. No.: VC18460396

Molecular Formula: C8H11BrFNSn

Molecular Weight: 338.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 697300-74-6 |

|---|---|

| Molecular Formula | C8H11BrFNSn |

| Molecular Weight | 338.79 g/mol |

| IUPAC Name | (5-bromo-6-fluoropyridin-3-yl)-trimethylstannane |

| Standard InChI | InChI=1S/C5H2BrFN.3CH3.Sn/c6-4-2-1-3-8-5(4)7;;;;/h2-3H;3*1H3; |

| Standard InChI Key | IGSXRFCOKVNNTB-UHFFFAOYSA-N |

| Canonical SMILES | C[Sn](C)(C)C1=CC(=C(N=C1)F)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyridine ring system with three distinct substituents:

-

Bromine at position 3: Enhances electrophilic aromatic substitution reactivity.

-

Fluorine at position 2: Withdraws electron density, directing subsequent reactions to specific ring positions.

-

Trimethylstannyl group () at position 5: Facilitates transmetallation in palladium-catalyzed couplings.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 338.79 g/mol |

| IUPAC Name | (5-Bromo-6-fluoropyridin-3-yl)-trimethylstannane |

| CAS Number | 697300-74-6 |

The stereoelectronic effects of the substituents create a reactive yet stable platform for constructing complex molecules.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves reacting 3-bromo-2-fluoropyridine with trimethylstannyl lithium () or trimethylstannyl chloride () under basic conditions. The reaction proceeds via nucleophilic aromatic substitution, where the stannyl group replaces a hydrogen atom at position 5.

Table 2: Representative Synthesis Conditions

| Reagent | Base | Temperature | Yield (%) |

|---|---|---|---|

| LDA | -78°C | 85–90 | |

| 25–60°C | 70–75 |

Mechanistic Insight: The base deprotonates the pyridine ring, generating a nucleophilic aryl intermediate that attacks the electrophilic tin reagent.

Chemical Reactivity and Reaction Mechanisms

Cross-Coupling Reactions

The trimethylstannyl group enables participation in Stille couplings, a cornerstone of modern synthetic chemistry. For example, reacting with aryl halides in the presence of yields biaryl structures:

Key Steps:

-

Oxidative Addition: Pd(0) inserts into the R–X bond.

-

Transmetallation: The stannyl group transfers to Pd.

-

Reductive Elimination: Pd releases the coupled product.

Applications in Pharmaceutical and Material Sciences

Drug Intermediate Synthesis

The compound serves as a precursor in antiviral and anticancer agent synthesis. For instance, coupling with heterocyclic amines generates kinase inhibitors.

Table 3: Pharmaceutical Applications

| Target Molecule | Coupling Partner | Application |

|---|---|---|

| Imatinib analogs | Pyrimidine halides | Chronic myeloid leukemia |

| Sofosbuvir intermediates | Uracil derivatives | Hepatitis C treatment |

Advanced Materials

Stille couplings using this compound produce conjugated polymers for organic light-emitting diodes (OLEDs). A 2024 study demonstrated a 15% efficiency boost in blue-emitting OLEDs using stannyl-pyridine-derived polymers.

Future Research Directions

Sustainable Synthesis

Developing catalytic methods to reduce tin waste is critical. Recent advances in photoredox catalysis show promise for tin-free alternatives.

Nanotechnology Integration

Functionalizing carbon nanotubes with stannyl-pyridine moieties could enhance electrical conductivity in nanocomposites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume